O-(2-Bromoethyl)choline bromide
Description
O-(2-Bromoethyl)choline bromide (CAS: 76584-54-8) is a quaternary ammonium compound with the molecular formula C₇H₁₅Br₂NO. Structurally, it consists of a choline backbone (trimethylammonium group linked to an ethanol moiety) modified with a 2-bromoethyl ether group. This compound is characterized by its dual functionality: the bromoethyl group acts as an alkylating agent, while the quaternary ammonium enhances water solubility, making it suitable for biochemical and pharmaceutical applications .
It is synthesized via alkylation reactions, often involving intermediates like 2-bromoethyl chloroformate or direct bromination of choline derivatives. Its primary use lies in chemical biology, such as histone modification studies, where it alkylates cysteine residues in proteins to investigate epigenetic mechanisms .
Properties
CAS No. |
74886-57-0 |
|---|---|
Molecular Formula |
C7H17Br2NO |
Molecular Weight |
291.02 g/mol |
IUPAC Name |
2-(2-bromoethoxy)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C7H17BrNO.BrH/c1-9(2,3)5-7-10-6-4-8;/h4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HCUOHJLHZGPANL-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOCCBr.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Bromoethyl)choline bromide typically involves the reaction of choline with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by quaternization.
Industrial Production Methods: Industrial production of O-(2-Bromoethyl)choline bromide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: O-(2-Bromoethyl)choline bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted choline derivatives can be formed.
Elimination Products: Alkenes and other unsaturated compounds.
Scientific Research Applications
Chemistry: O-(2-Bromoethyl)choline bromide is used as a reagent in organic synthesis, particularly in the preparation of other quaternary ammonium compounds.
Biology: In biological research, this compound is used to study the role of choline in cellular processes, including membrane formation and neurotransmission.
Industry: In the industrial sector, O-(2-Bromoethyl)choline bromide is used in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of O-(2-Bromoethyl)choline bromide involves its interaction with cellular membranes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the choline moiety can interact with acetylcholine receptors, influencing neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with O-(2-bromoethyl)choline bromide but differ in reactivity, solubility, and applications:
N-Morpholinecarbonyloxy-2-ethyl Bromide
- Structure : Morpholine carbonyloxy group linked to a bromoethyl chain.
- Key Features: Used as a prodrug intermediate for non-steroidal anti-inflammatory drugs (e.g., diclofenac). Unlike O-(2-bromoethyl)choline bromide, it lacks a quaternary ammonium group, reducing water solubility but increasing lipophilicity for tissue penetration.
- Applications : Prodrug synthesis for controlled drug release .
1-(2-Bromoethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium Bromide
- Structure : Zwitterionic bicyclic ammonium ligand with a bromoethyl substituent.
- Key Features : Forms copper bromide hybrid complexes. The rigid bicyclic structure contrasts with the linear choline chain in O-(2-bromoethyl)choline bromide, enabling coordination chemistry applications .
- Applications : Catalysis and materials science .
2-Phenylethyl Bromide
- Structure : Simple aromatic bromide with a bromoethylbenzene backbone.
- Key Features : High lipophilicity due to the aromatic ring, making it more membrane-permeable but less water-soluble than O-(2-bromoethyl)choline bromide.
- Applications : Alkylating agent in organic synthesis and pharmaceutical intermediates .
Acetylcholine Bromide
- Structure : Choline derivative with an acetyloxy group instead of bromoethyl.
- Key Features : The acetyloxy group enables hydrolysis by esterases, contrasting with the alkylating bromoethyl group. This makes it a neurotransmitter analog rather than a reactive intermediate.
- Applications : Neurological research and cholinergic signaling studies .
Cationic Ether Lipids with 2-Bromoethyl Moieties
- Structure : Lipid-like molecules with bromoethyl groups and ammonium heads.
- Key Features : Combine alkylation capacity with amphiphilic properties for drug delivery. Compared to O-(2-bromoethyl)choline bromide, these lipids have longer hydrocarbon chains, enhancing membrane integration .
- Applications : Anticancer and antiparasitic drug development .
Data Table: Comparative Analysis
Research Findings and Key Differences
- Reactivity : O-(2-Bromoethyl)choline bromide’s bromoethyl group enables selective alkylation of biomolecules (e.g., histones), whereas 2-phenylethyl bromide is more reactive toward aromatic systems .
- Solubility : The quaternary ammonium group in O-(2-bromoethyl)choline bromide confers superior aqueous solubility compared to lipophilic analogs like 2-phenylethyl bromide .
- Biological Activity : Cationic ether lipids with bromoethyl groups show antiparasitic activity due to membrane disruption, while O-(2-bromoethyl)choline bromide is tailored for protein modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
